molecular formula C20H23NO5S2 B11669184 {4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid

{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid

Cat. No.: B11669184
M. Wt: 421.5 g/mol
InChI Key: BSKSLRCWRMPXFN-GZTJUZNOSA-N
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Description

2-(4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a thiazolidine ring, and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a cyclohexyl ketone with a thiourea derivative under acidic conditions. The resulting intermediate is then reacted with an ethoxyphenoxy acetic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The compound may also affect cellular pathways by binding to proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-ETHOXYPHENOXY)ACETIC ACID is unique due to its combination of a cyclohexyl group, thiazolidine ring, and ethoxyphenoxy group

Properties

Molecular Formula

C20H23NO5S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-[4-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C20H23NO5S2/c1-2-25-16-10-13(8-9-15(16)26-12-18(22)23)11-17-19(24)21(20(27)28-17)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,22,23)/b17-11+

InChI Key

BSKSLRCWRMPXFN-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OCC(=O)O

Origin of Product

United States

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